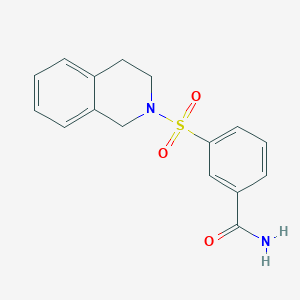![molecular formula C19H19N3O4 B6101130 N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide](/img/structure/B6101130.png)
N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide, commonly known as DPEPH, is a chemical compound that has been extensively researched for its potential therapeutic applications. DPEPH is a hydrazone derivative that exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
科学研究应用
DPEPH has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. DPEPH also exhibits antioxidant activity by scavenging free radicals and preventing oxidative damage to cells. In addition, DPEPH has been shown to possess antimicrobial activity against a wide range of microorganisms, including bacteria and fungi.
作用机制
The mechanism of action of DPEPH is not fully understood. However, it is believed to exert its biological activities through multiple pathways. DPEPH has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. DPEPH also activates the Nrf2 pathway, which plays a key role in cellular defense against oxidative stress. Additionally, DPEPH has been shown to disrupt the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects:
DPEPH has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines and oxidative stress markers in animal models of inflammation. DPEPH has also been shown to improve cognitive function and reduce oxidative damage in the brain. In addition, DPEPH has been shown to possess anticancer activity by inducing apoptosis in cancer cells.
实验室实验的优点和局限性
One of the main advantages of DPEPH is its wide range of biological activities, which make it a promising candidate for the development of novel therapeutics. DPEPH is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one of the limitations of DPEPH is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of DPEPH is not fully understood, which can make it challenging to design experiments to elucidate its biological effects.
未来方向
There are several future directions for research on DPEPH. One potential area of research is the development of novel formulations of DPEPH that improve its solubility and bioavailability. Another area of research is the elucidation of the mechanism of action of DPEPH, which could lead to the development of more targeted therapeutics. Additionally, further studies are needed to investigate the potential anticancer activity of DPEPH and its effects on other physiological processes.
合成方法
DPEPH can be synthesized by the condensation reaction of 2,5-dihydroxybenzaldehyde and 3-(2-oxo-1-pyrrolidinyl)benzohydrazide in the presence of an acid catalyst. The reaction yields a yellow crystalline product, which can be purified by recrystallization. The purity of the product can be confirmed by spectroscopic techniques such as NMR and IR.
属性
IUPAC Name |
N-[(E)-1-(2,5-dihydroxyphenyl)ethylideneamino]-3-(2-oxopyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-12(16-11-15(23)7-8-17(16)24)20-21-19(26)13-4-2-5-14(10-13)22-9-3-6-18(22)25/h2,4-5,7-8,10-11,23-24H,3,6,9H2,1H3,(H,21,26)/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEABYOYRTRFWFO-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)N2CCCC2=O)C3=C(C=CC(=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=CC=C1)N2CCCC2=O)/C3=C(C=CC(=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(difluoromethyl)-N-(3,4-dimethoxybenzyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6101057.png)
![2-[4-(2,2-dimethylpropyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6101058.png)
![N-{1-[1-(3-methyl-2-oxopentanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B6101064.png)
![1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B6101066.png)

![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B6101095.png)
![4-{2-methyl-6-[4-(4-methylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6101099.png)
![N-{4-bromo-2-[5-hydroxy-3-(propylthio)-1,2,4-triazin-6-yl]phenyl}acetamide](/img/structure/B6101107.png)
![N-(3-chloro-4-methoxyphenyl)-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-3-piperidinecarboxamide](/img/structure/B6101112.png)
![1-(diethylamino)-3-[2-methoxy-5-({methyl[2-(tetrahydro-2H-pyran-4-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6101129.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-iodophenyl)acetamide](/img/structure/B6101133.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6101152.png)
![N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide](/img/structure/B6101157.png)